molecular formula C19H17N5O3S B2639743 N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1396802-29-1

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2639743
CAS No.: 1396802-29-1
M. Wt: 395.44
InChI Key: FMRURBYAJYZFTE-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Spectroscopic Studies

Research has been conducted on the synthesis and characterization of heterocyclic compounds, including derivatives that share structural similarities with the compound . These studies involve complex reactions to synthesize novel compounds with potential biological activities, characterized by various spectroscopic techniques (Patel, Shah, & Patel, 2015).

Biological Activity

Several studies have explored the biological activities of related compounds, demonstrating their potential in antibacterial, antifungal, and nematicidal applications. For example, compounds synthesized from similar structural frameworks have shown significant activities against various bacterial and fungal strains, indicating the potential of such molecules in developing new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).

Corrosion Inhibition

In the field of materials science, amino acid compounds structurally related to the compound have been investigated as corrosion inhibitors for steel. These studies focus on the protective effects of such compounds against corrosion in acidic environments, demonstrating their effectiveness through various electrochemical techniques (Yadav, Sarkar, & Purkait, 2015).

Anticancer Research

Compounds with benzimidazole and thiazole moieties have been synthesized and evaluated for their anticancer activities. These studies aim to explore the potential therapeutic applications of such compounds, assessing their cytotoxicity against various cancer cell lines to identify promising anticancer agents (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Electrophilic Substitution Reactions

Research into the reactivity of similar compounds has also been conducted, exploring their behavior in electrophilic substitution reactions. Such studies contribute to a deeper understanding of the chemical properties and reactivity patterns of these molecules, informing their potential applications in synthetic chemistry (Aleksandrov & El’chaninov, 2017).

Properties

IUPAC Name

N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c25-17(20-10-16-22-13-4-1-2-5-14(13)23-16)8-7-12-11-28-19(21-12)24-18(26)15-6-3-9-27-15/h1-6,9,11H,7-8,10H2,(H,20,25)(H,22,23)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRURBYAJYZFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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